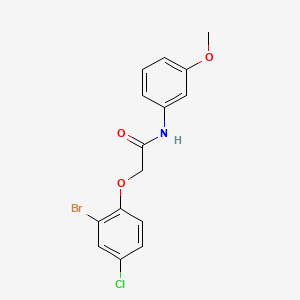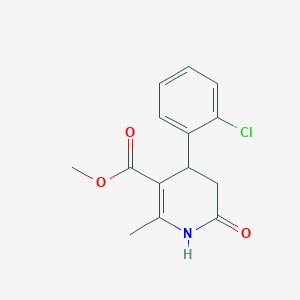
2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring and a methoxy substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-chlorophenol: This can be achieved by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Amidation: The 2-(2-bromo-4-chlorophenoxy)acetic acid is then reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the original compound.
Hydrolysis: 2-(2-bromo-4-chlorophenoxy)acetic acid and 3-methoxyaniline.
科学的研究の応用
2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of acetamide derivatives with biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromo, chloro, and methoxy substituents can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-(2-bromo-4-chlorophenoxy)-N-phenylacetamide: Lacks the methoxy substituent on the phenyl ring.
2-(4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide: Lacks the bromo substituent on the phenoxy ring.
2-(2-bromo-4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide: Has the methoxy substituent at a different position on the phenyl ring.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of bromo, chloro, and methoxy substituents, which can influence its chemical reactivity and biological activity. This unique structure can provide distinct properties and applications compared to similar compounds.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-12-4-2-3-11(8-12)18-15(19)9-21-14-6-5-10(17)7-13(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMXUJTPWPORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)
![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)
![1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4965508.png)
![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)
![2-chloro-6-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4965518.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)

![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![7-[(4-PHENYLPIPERAZINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B4965575.png)
![4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B4965580.png)
![(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4965581.png)
